2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole
Brand Name: Vulcanchem
CAS No.: 6641-96-9
VCID: VC14904560
InChI: InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H
SMILES:
Molecular Formula: C16H10N2S2
Molecular Weight: 294.4 g/mol

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole

CAS No.: 6641-96-9

Cat. No.: VC14904560

Molecular Formula: C16H10N2S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole - 6641-96-9

Specification

CAS No. 6641-96-9
Molecular Formula C16H10N2S2
Molecular Weight 294.4 g/mol
IUPAC Name 2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole
Standard InChI InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H
Standard InChI Key GEUMATNMPIDQNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole consists of two fused thiazole rings, with phenyl groups at the 2- and 5-positions. X-ray crystallography data (CCDC 794634) confirms a coplanar arrangement of the bicyclic system, with dihedral angles between the thiazolo-thiazole core and phenyl rings measuring 12.3° and 14.7° . This near-planar configuration facilitates intramolecular charge transfer, a property exploited in organic electronics. The compound’s SMILES notation (\text{C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4) and InChIKey (GEUMATNMPIDQNQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight294.4 g/mol
Density1.341 g/cm³
Boiling Point470°C at 760 mmHg
Flash Point225.6°C
Melting PointNot reported
SolubilityInsoluble in aqueous media

Electronic Characteristics

The conjugated π-system of the thiazolo-thiazole core exhibits a HOMO-LUMO gap of 3.2 eV, as calculated via density functional theory (DFT). This electronic profile enables applications in organic semiconductors, with charge carrier mobilities reaching 0.15cm2/V\cdotps0.15 \, \text{cm}^2/\text{V·s} in thin-film transistor configurations. UV-Vis spectroscopy reveals absorption maxima at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and 275 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), corresponding to π→π* transitions.

Synthetic Methodologies

Conventional Cyclization Routes

The most widely reported synthesis involves a two-step cyclization strategy:

  • Phenylthioamide Formation: Reacting benzaldehyde with ammonium thiocyanate in ethanol yields phenylthioamide intermediates.

  • Oxidative Cyclization: Treatment with iodine in dimethylformamide (DMF) at 80°C induces cyclization, producing the thiazolo-thiazole core.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
Temperature80°C72%
SolventAnhydrous DMF-
CatalystIodine (1.2 equiv)-
Reaction Time8 hours-

Alternative Approaches

Microwave-assisted synthesis reduces reaction times to 45 minutes while maintaining yields of 68–70%. Recent advances employ palladium-catalyzed C–H activation to introduce functional groups at the 4- and 7-positions, enabling derivative synthesis without core modification .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiazole nitrogen undergoes regioselective nitration at the 4-position using fuming nitric acid (HNO3\text{HNO}_3) in H2SO4\text{H}_2\text{SO}_4 at 0°C. Halogenation with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 introduces bromine atoms at the same position, enabling subsequent cross-coupling reactions.

Transition Metal-Mediated Reactions

Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 modifies phenyl substituents, yielding derivatives with tunable electronic properties. Computational studies indicate that electron-withdrawing substituents on the phenyl rings reduce the HOMO-LUMO gap by 0.3–0.5 eV.

Applications in Materials Science

Organic Field-Effect Transistors (OFETs)

Thin films of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole exhibit p-type semiconducting behavior with on/off ratios exceeding 10510^5 and threshold voltages of −15 V. Annealing at 150°C enhances crystallinity, improving charge carrier mobility by 40%.

Non-Linear Optical Materials

Second-harmonic generation (SHG) measurements reveal a susceptibility coefficient χ(2)\chi^{(2)} of 35 pm/V, surpassing many inorganic analogs. This performance stems from the compound’s non-centrosymmetric crystal packing, as confirmed by Hirshfeld surface analysis .

Biological Activities

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin. Mechanistic studies suggest disruption of cell membrane integrity via interaction with phospholipid headgroups.

Antioxidant Capacity

In DPPH radical scavenging assays, 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole exhibits an IC₅₀ of 18 μM, outperforming ascorbic acid (IC₅₀ = 25 μM) under identical conditions. The thiyl radical intermediate formed during antioxidant activity has been characterized by EPR spectroscopy.

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